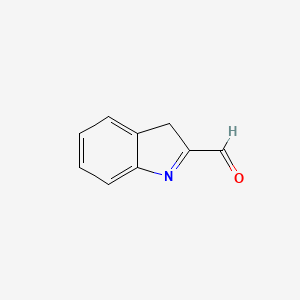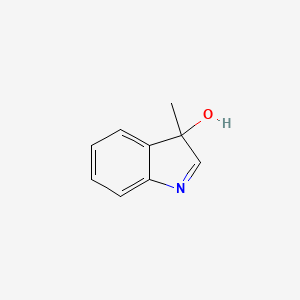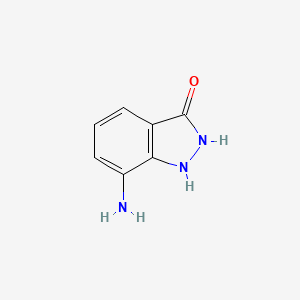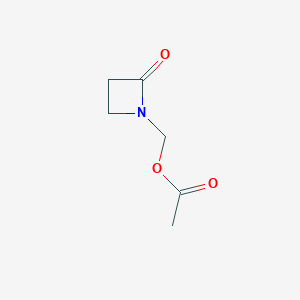![molecular formula C6H6N4 B15072466 Pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B15072466.png)
Pyrazolo[1,5-a]pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrazin-2-amine: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by a fused ring structure that includes both pyrazole and pyrazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by N-propargylation and subsequent cyclization using cesium carbonate in methanol . This method yields various derivatives of this compound, which can be further modified to enhance their properties.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrazolo[1,5-a]pyrazin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound derivatives have shown potential as enzyme inhibitors and receptor modulators. These properties make them valuable tools for studying biochemical pathways and developing therapeutic agents .
Medicine: The compound has been investigated for its anticancer properties. Studies have shown that certain derivatives can inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including fluorescent probes and sensors. Its ability to form stable complexes with metal ions makes it useful in various applications .
Wirkmechanismus
The mechanism of action of Pyrazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets. For instance, certain derivatives inhibit enzyme activity by binding to the active site, thereby blocking substrate access . In cancer cells, the compound can induce apoptosis by disrupting key signaling pathways involved in cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[1,5-a]pyrimidine: Shares a similar fused ring structure but with different nitrogen positioning, leading to distinct chemical properties.
Pyrazolo[3,4-d]pyrimidine: Another related compound with variations in the ring fusion pattern, affecting its reactivity and applications.
Uniqueness: Pyrazolo[1,5-a]pyrazin-2-amine stands out due to its specific ring fusion and nitrogen arrangement, which confer unique electronic properties and reactivity. This makes it particularly valuable in the design of novel pharmaceuticals and advanced materials .
Eigenschaften
Molekularformel |
C6H6N4 |
|---|---|
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
pyrazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C6H6N4/c7-6-3-5-4-8-1-2-10(5)9-6/h1-4H,(H2,7,9) |
InChI-Schlüssel |
VNMDMVACLZDCHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CC(=N2)N)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)





![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)
![(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)



![(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine](/img/structure/B15072463.png)

